3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an oxirane ring, an oxolane ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile typically involves the reaction of ethyl oxirane with oxolan-3-yl nitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-(oxolan-3-yl)oxirane-2-carboxylic acid
- 3-Ethyl-3-(oxolan-3-yl)oxirane-2-methanol
- 3-Ethyl-3-(oxolan-3-yl)oxirane-2-amine
Uniqueness
3-Ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is unique due to the presence of both an oxirane and an oxolane ring, along with a nitrile group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-ethyl-3-(oxolan-3-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-2-9(8(5-10)12-9)7-3-4-11-6-7/h7-8H,2-4,6H2,1H3 |
InChI Key |
UIWGQIDWGAWLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2CCOC2 |
Origin of Product |
United States |
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